N,N'-BIS(NAPHTHALEN-1-YL)HEXANEDIAMIDE

Description

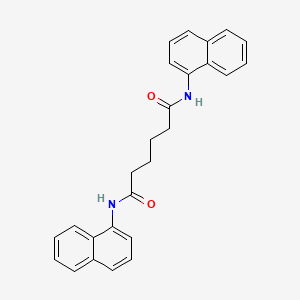

N,N'-BIS(NAPHTHALEN-1-YL)HEXANEDIAMIDE is a diamide derivative featuring a hexanediamide backbone substituted with naphthalen-1-yl groups at both terminal nitrogen atoms. The naphthalene moieties confer significant aromaticity and hydrophobicity, while the hexane spacer provides structural flexibility. This compound is hypothesized to exhibit unique electronic and steric properties due to the conjugation of the amide groups with the extended π-system of naphthalene. Potential applications include organic electronics (e.g., charge transport layers in electroluminescent devices) and supramolecular chemistry (e.g., self-assembly via π-π interactions). Synthetic routes likely involve condensation reactions between hexanediamine and naphthoyl chlorides, analogous to methods used for bis(cyanoacetamide) derivatives .

Properties

IUPAC Name |

N,N'-dinaphthalen-1-ylhexanediamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O2/c29-25(27-23-15-7-11-19-9-1-3-13-21(19)23)17-5-6-18-26(30)28-24-16-8-12-20-10-2-4-14-22(20)24/h1-4,7-16H,5-6,17-18H2,(H,27,29)(H,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXSSUWOKIRLIPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)CCCCC(=O)NC3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis(naphthalen-1-yl)hexanediamide typically involves the reaction of hexanediamine with naphthalene-1-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is conducted under an inert atmosphere, typically nitrogen, and at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of N,N’-Bis(naphthalen-1-yl)hexanediamide can be scaled up using continuous-flow synthesis techniques. This method involves the continuous mixing of reactants in a flow reactor, which allows for better control over reaction conditions and improved yield. The use of a micro fixed-bed reactor packed with a catalyst such as platinum on carbon (Pt/C) can further enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(naphthalen-1-yl)hexanediamide undergoes various chemical reactions, including:

Oxidation: The naphthalene groups can be oxidized to form naphthoquinones.

Reduction: The amide bonds can be reduced to amines under specific conditions.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products Formed

Oxidation: Naphthoquinones

Reduction: Hexanediamine derivatives

Substitution: Nitrated or halogenated naphthalene derivatives

Scientific Research Applications

N,N’-Bis(naphthalen-1-yl)hexanediamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.

Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.

Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices due to its excellent charge transport properties

Mechanism of Action

The mechanism of action of N,N’-Bis(naphthalen-1-yl)hexanediamide involves its interaction with specific molecular targets and pathways. In the context of OLEDs, the compound acts as a hole transport material, facilitating the movement of positive charges (holes) within the device. This is achieved through its conjugated π-system, which allows for efficient charge transfer. The electron-blocking properties of the compound also contribute to its effectiveness in enhancing the performance of OLEDs .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

- Bis(Cyanoacetamide) Derivatives (e.g., N,N'-(ethane-1,2-diyl)bis(cyanoacetamide)) Key Differences: Cyano (-CN) substituents instead of naphthalene groups. Implications: Enhanced electron-withdrawing character, improving reactivity in cyclization reactions (e.g., forming pyrazole or pyridine derivatives) .

- Bis(Hydroxyalkyl)Oxamides (e.g., N,N’-bis(2-hydroxyethyl)oxamide) Key Differences: Hydrophilic hydroxyalkyl groups vs. hydrophobic naphthalene substituents. Thermal Stability: Likely lower than the target compound due to reduced aromatic stabilization.

N,N-Dimethyl-1-Naphthylamine

Electronic and Physicochemical Properties

| Property | N,N'-BIS(NAPHTHALEN-1-YL)HEXANEDIAMIDE | Bis(Cyanoacetamide) Derivatives | Bis(Hydroxyethyl)Oxamide |

|---|---|---|---|

| Molecular Weight | ~458 g/mol (estimated) | ~220 g/mol | ~206 g/mol |

| Solubility | Low in polar solvents (e.g., H₂O) | Moderate in DMF/DMSO | High in H₂O/EtOH |

| Aromaticity | High (dual naphthalene rings) | Low (cyano groups) | None |

| Thermal Stability | High (decomposes >300°C, inferred) | Moderate (~200–250°C) | Low (~150–200°C) |

Research Findings

- Organic Electronics: The naphthalene groups in the target compound may enhance hole/electron transport efficiency compared to bis(cyanoacetamide) derivatives, aligning with trends observed in organic electroluminescent diodes .

- Biological Activity : Unlike hydroxyalkyl-substituted bisamides, the target compound’s hydrophobicity may limit bioavailability but improve membrane permeability in drug delivery systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.